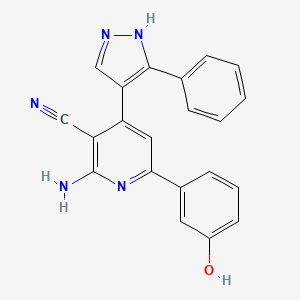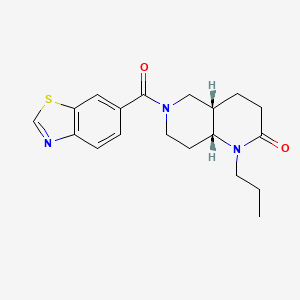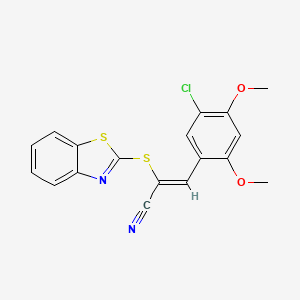![molecular formula C12H18N2O4S B5489918 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide, also known as MS-275 or entinostat, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-tumor effects by altering gene expression and promoting cell death in cancer cells. In
作用機序
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDAC activity, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide promotes the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to inhibit the activity of other proteins involved in cell signaling pathways, including NF-κB and STAT3.
Biochemical and physiological effects:
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have anti-inflammatory effects and may have potential for the treatment of autoimmune diseases. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
One advantage of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide is that it has been extensively studied and has shown promising results in preclinical studies. However, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to have limitations in terms of its selectivity and toxicity. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide inhibits the activity of multiple HDAC isoforms, which can lead to off-target effects and toxicity. Additionally, 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have limited efficacy as a single agent and may need to be used in combination with other agents for maximum efficacy.
将来の方向性
There are several future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. One area of focus is the development of more selective HDAC inhibitors that target specific isoforms. This could help to minimize off-target effects and toxicity. Another area of focus is the development of combination therapies that include 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been shown to have limited efficacy as a single agent, but may be more effective in combination with other agents. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide in humans.
合成法
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide can be synthesized through a multi-step process, starting with the reaction of 4-nitrophenol with methylsulfonyl chloride to form 4-nitrophenyl methyl sulfone. This compound is then reacted with 2-bromo-1-butanol to form 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butan-1-ol. Finally, this compound is converted to 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide through a reaction with 4-dimethylaminopyridine and acetic anhydride. The overall yield of this process is around 20%.
科学的研究の応用
2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, colon, and prostate cancer. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to changes in gene expression that can promote cell death in cancer cells. 2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide has also been shown to have anti-inflammatory effects and may have potential for the treatment of autoimmune diseases.
特性
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-11(12(13)15)18-10-7-5-9(6-8-10)14(2)19(3,16)17/h5-8,11H,4H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFKHPWOOAOSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N-Methylmethanesulfonamido)phenoxy]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)

![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)


